molecular formula C10H12N2O3S B6274596 1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide CAS No. 1156311-16-8

1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide

Cat. No.: B6274596
CAS No.: 1156311-16-8
M. Wt: 240.3
InChI Key:
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Description

1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide is an organic compound characterized by the presence of a cyanophenyl group, a hydroxyethyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide typically involves the reaction of 4-cyanophenylmethanesulfonyl chloride with 2-aminoethanol. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted at room temperature to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The cyanophenyl group can be reduced to an aminophenyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 1-(4-cyanophenyl)-N-(2-oxoethyl)methanesulfonamide.

    Reduction: Formation of 1-(4-aminophenyl)-N-(2-hydroxyethyl)methanesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

  • 1-(4-cyanophenyl)-N-(2-hydroxyethyl)benzenesulfonamide
  • 1-(4-cyanophenyl)-N-(2-hydroxyethyl)ethanesulfonamide

Comparison: 1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts specific chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide involves the reaction of 4-cyanobenzenesulfonyl chloride with 2-aminoethanol, followed by the addition of sodium methoxide to form the final product.", "Starting Materials": [ "4-cyanobenzenesulfonyl chloride", "2-aminoethanol", "sodium methoxide" ], "Reaction": [ "Step 1: 4-cyanobenzenesulfonyl chloride is added to a solution of 2-aminoethanol in dichloromethane.", "Step 2: The reaction mixture is stirred at room temperature for several hours until complete conversion is achieved.", "Step 3: Sodium methoxide is added to the reaction mixture to form the final product, 1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide.", "Step 4: The product is isolated by filtration and purified by recrystallization." ] }

CAS No.

1156311-16-8

Molecular Formula

C10H12N2O3S

Molecular Weight

240.3

Purity

95

Origin of Product

United States

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